5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative characterized by three distinct substituents:
- 1,1-Dioxothiolan-3-yl (sulfone-containing tetrahydrothiophene) at position 1, enhancing polarity and hydrogen-bonding capacity.
- 5-Methyl-1,3,4-thiadiazol-2-yl carboxamide at position 3, contributing electron-withdrawing properties and influencing binding interactions.
The sulfone moiety (1,1-dioxo) increases solubility in polar solvents compared to non-oxidized sulfur analogs, while the cyclopropyl group may reduce conformational flexibility compared to bulkier aryl substituents.
Properties
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-8-16-17-14(23-8)15-13(20)11-6-12(9-2-3-9)19(18-11)10-4-5-24(21,22)7-10/h6,9-10H,2-5,7H2,1H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYQESZLQVDZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F2465-0079, also known as Oral Semaglutide, primarily targets the glucagon-like peptide 1 (GLP-1) receptors . These receptors play a crucial role in the regulation of blood glucose levels.
Mode of Action
F2465-0079 acts as an agonist at the GLP-1 receptors. It stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from pancreatic α-cells, and delays gastric emptying. This interaction with the GLP-1 receptors leads to a decrease in blood glucose levels.
Biochemical Pathways
The primary biochemical pathway affected by F2465-0079 is the insulin signaling pathway . By stimulating insulin secretion, F2465-0079 enhances the uptake of glucose by cells, thereby reducing blood glucose levels. Additionally, by suppressing glucagon secretion, it prevents the liver from producing excess glucose.
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion. These factors significantly impact the bioavailability of a drug and its therapeutic effects.
Result of Action
The action of F2465-0079 results in lowered blood glucose levels . This is achieved through the stimulation of insulin secretion, suppression of glucagon secretion, and delayed gastric emptying. These effects make F2465-0079 beneficial for the management of type 2 diabetes.
Action Environment
The action, efficacy, and stability of F2465-0079 can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug. Additionally, individual physiological factors such as renal function, genetic makeup, sex, and age can influence the pharmacokinetic parameters of the drug.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogous pyrazole carboxamides and related heterocycles:
Key Observations
Substituent Effects on Physicochemical Properties: The target compound’s cyclopropyl group contrasts with the aryl groups in compounds (e.g., 3a–3e), which exhibit higher melting points (133–183°C) due to planar aromatic stacking . Cyclopropyl’s non-planar structure likely reduces melting points but improves metabolic resistance.
Synthetic Yield Trends :
- Compounds with electron-withdrawing groups (e.g., 3d, 71% yield) show higher yields than those with bulky substituents (e.g., 3c, 62%) in . The target compound’s synthesis may face challenges due to the steric hindrance of cyclopropyl and sulfone groups.
Bioactivity Implications: The thiadiazole in the target compound parallels the pyrazolopyrimidinone core in N-Desmethyl Sildenafil, a known PDE5 inhibitor . Compared to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (A617415), the target’s sulfone and thiadiazole groups may confer stronger binding to enzymatic pockets via hydrogen bonding and π-π interactions.
Contradictions and Uncertainties
- highlights chloro and cyano substituents as common in pyrazole carboxamides, but the target compound’s unique sulfone and thiadiazole groups lack direct precedents in the provided literature.
- While N-Desmethyl Sildenafil’s sulfonyl group is structurally analogous to the target’s sulfone, its therapeutic relevance remains speculative without explicit data .
Research Findings and Data Gaps
- Synthesis: No direct synthesis protocol for the target compound is documented in the evidence. EDCI/HOBt-mediated coupling (as in ) could theoretically apply, but cyclopropyl and sulfone introduction may require specialized reagents .
- Spectroscopic Data : The target’s ^1H-NMR would likely show cyclopropyl protons at δ 0.5–2.0, pyrazole protons at δ 7–8, and thiadiazole/sulfone deshielding effects, contrasting with the aryl-dominated shifts in 3a–3e .
- Bioactivity : Structural analogs suggest PDE or kinase inhibition, but target-specific assays are needed to confirm activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
